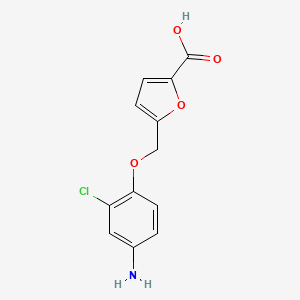

5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid

Description

This compound features a furan-2-carboxylic acid backbone substituted at the 5-position with a (4-amino-2-chlorophenoxy)methyl group. The amino group at the para position and chlorine at the ortho position on the phenoxy ring confer unique electronic and steric properties. These substituents enhance hydrogen-bonding capacity and modulate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. The carboxylic acid moiety facilitates salt formation and interactions with biological targets .

Properties

IUPAC Name |

5-[(4-amino-2-chlorophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBHIDXLBCHJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-chlorophenol and furan-2-carboxylic acid.

Formation of Phenoxy Intermediate: The 4-amino-2-chlorophenol is reacted with a suitable alkylating agent to form the 4-amino-2-chlorophenoxy intermediate.

Coupling Reaction: The phenoxy intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effect on cellular processes.

Mechanism of Action

The mechanism of action of 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the phenoxy group play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Phenoxy Ring

Key Compounds:

*Note: Discrepancy in : The molecular formula is listed as C₁₆H₁₃FO₂ (256.28 g/mol), but the name specifies 4-chlorophenoxy. This inconsistency may reflect a data entry error.

2.2. Functional Group Modifications

- Methyl Ester Derivative (C₁₂H₁₀ClN₂O₃, 251.67 g/mol): The esterification of the carboxylic acid improves lipophilicity, making it a prodrug candidate. Reduced hydrogen-bonding capacity compared to the free acid .

- Nitro-Substituted Analog (5-(4-Nitrophenyl)furan-2-carboxylic acid, C₁₁H₇NO₅, 241.18 g/mol): The nitro group strongly withdraws electrons, increasing reactivity in electrophilic substitutions.

- Carboxamide Derivative (e.g., 5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide): Replacement of the carboxylic acid with a carboxamide alters binding affinity and solubility, favoring receptor interactions in drug design .

2.3. Structural Analogues with Heterocyclic Modifications

- 5-{[(4-Methoxyphenyl)amino]methyl}furan-2-carboxylic Acid (C₁₃H₁₃NO₄, 247.25 g/mol): Methoxy and amino groups synergize to improve solubility and π-π stacking interactions .

Biological Activity

5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₉ClO₄

- Molecular Weight : Approximately 252.65 g/mol

- Functional Groups : Contains an amino group, which is significant for its biological interactions.

The presence of the amino group may enhance the compound's solubility and reactivity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid typically involves several steps, including:

- Formation of the furan ring .

- Introduction of the carboxylic acid group .

- Substitution reactions to add the chlorophenyl and amino groups .

These steps can vary based on laboratory conditions and desired yields, but generally follow established synthetic methodologies for furoic acids.

Antimicrobial Activity

Compounds similar to 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid have been studied for their antimicrobial properties. For instance, derivatives of furoic acids often exhibit significant antibacterial activity against various strains, including resistant bacteria like Staphylococcus aureus .

Anti-inflammatory Properties

Research indicates that furoic acid derivatives may possess anti-inflammatory properties. In vitro studies have demonstrated that certain structural analogs can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays reveal that related compounds show promise in inhibiting cancer cell proliferation. For example, methyl derivatives of furan carboxylic acids have demonstrated cytotoxic effects against HeLa and HepG2 cell lines, indicating that 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid may also exhibit similar anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid can be attributed to its unique structural features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(2-Chlorophenyl)furan-2-carboxylic acid | Structure | Lacks the methylene bridge connecting to the chlorophenyl group |

| 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid | Structure | Contains a para-chlorophenyl substitution |

| 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid | Structure | Contains an amino group which may significantly alter biological activity |

The amino group is particularly noteworthy as it can enhance binding affinity to various biological targets, potentially increasing efficacy in therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating similar furoic acid derivatives reported effective inhibition against multiple bacterial strains at low concentrations (IC50 values ranging from 10–30 µM), highlighting their potential as antimicrobial agents .

- Cytotoxicity in Cancer Models : Research on related compounds indicated significant cytotoxic effects against cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests that further exploration of 5-((4-Amino-2-chlorophenoxy)methyl)furan-2-carboxylic acid could yield promising anticancer agents.

- Mechanistic Insights : Preliminary mechanistic studies suggest that compounds within this class may interact with key enzymes involved in metabolic pathways, such as methionine aminopeptidase . This interaction could be crucial for understanding their pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.